molecular formula C9H18N2O3S B2687609 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea CAS No. 24373-79-3

1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

Cat. No.: B2687609
CAS No.: 24373-79-3
M. Wt: 234.31
InChI Key: BGPJXCBFPIRIDB-UHFFFAOYSA-N
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Description

“1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea” is a chemical compound . It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 33 bonds, which comprise 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 sulfone .

Scientific Research Applications

Molecular Devices and Complexation

  • Urea-linked cyclodextrin compounds have been studied for their ability to photoisomerize, showing potential for the self-assembly of molecular devices. These compounds exhibit interesting behavior in binary complexes, where the presence of cyclodextrin components can influence the occupancy and photoisomerization of stilbene derivatives (Lock et al., 2004).

Catalysis and Synthesis

  • Urea derivatives have been utilized in promoting environmentally friendly synthesis reactions. For example, a citric acid-urea mixture was found effective for the synthesis of 1,8-dioxo-dodecahydroxanthene derivatives, acting as both the reaction medium and catalyst, and yielding products in high to excellent yields (Li et al., 2013).

Supramolecular Chemistry

  • The study of quadruply hydrogen-bonded heterocomplexes involving urea derivatives indicates their potential in forming stable supramolecular polymer blends. These blends demonstrate the importance of selective heterocomplexation and weak self-association for network formation (Park et al., 2005).

Corrosion Inhibition

  • Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Certain triazinyl urea derivatives showed strong adsorption on the steel surface, leading to the formation of a protective layer and significantly reducing corrosion (Mistry et al., 2011).

Hydrogen Bonding and Self-Assembly

  • Research on heterocyclic ureas demonstrates their capability to form multiply hydrogen-bonded complexes, which can undergo concentration-dependent unfolding to adopt sheetlike structures. These properties suggest applications in self-assembly and the design of molecular structures (Corbin et al., 2001).

Properties

IUPAC Name

1-butyl-3-(1,1-dioxothiolan-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-2-3-5-10-9(12)11-8-4-6-15(13,14)7-8/h8H,2-7H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPJXCBFPIRIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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